Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound belonging to the imidazole family. Imidazoles are nitrogen-containing heterocycles that have garnered significant attention due to their versatile biological and pharmacological activities . This particular compound is notable for its unique structure, which includes a benzoimidazole core substituted with a hydroxy-methylbutan-2-yl group and a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors and microreactor technology. These methods offer enhanced control over reaction conditions, leading to higher yields and purity. Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been employed to promote the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The carbonyl group in the benzoimidazole core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: TBHP, mild temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Ammonium acetate, various catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
- Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
What sets Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-8(14(2,3)19)16-11-7-9(12(17)20-4)5-6-10(11)15-13(16)18/h5-8,19H,1-4H3,(H,15,18) |
InChI Key |
RBINOLYSCXOFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)N1C2=C(C=CC(=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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